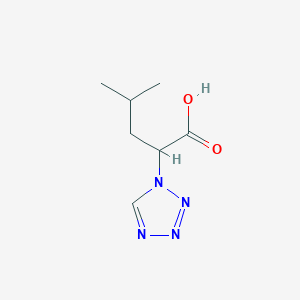

4-甲基-2-四唑-1-基-戊酸

描述

4-Methyl-2-tetrazol-1-yl-pentanoic acid is a chemical compound with the molecular formula C7H12N4O2 and a molecular weight of 184.2 . It has a unique structure that makes it potentially useful in various fields of research and industry.

Synthesis Analysis

The synthesis of similar compounds involves the use of amino acids, sodium azide, and a Cu nano catalyst in a solution of TEOF in ethanol . The mixture is stirred and heated at 80 °C for 1-7 hours depending on the substrate and completion of the reaction .Molecular Structure Analysis

The InChI code for 4-Methyl-2-tetrazol-1-yl-pentanoic acid is 1S/C7H12N4O2/c1-5(2)3-6(7(12)13)11-4-8-9-10-11/h4-6H,3H2,1-2H3,(H,12,13) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis

4-Methyl-2-tetrazol-1-yl-pentanoic acid has a molecular weight of 184.2 . More detailed physical and chemical properties are not available in the search results.科学研究应用

液晶中的扭曲弯曲向列相

- 亚甲基连接的液晶二聚体,包括与 4-甲基-2-四唑-1-基-戊酸结构相关的化合物,已被发现表现出独特的中间相。具体而言,这些二聚体在较高温度下显示出正常的向列相,在较低温度下显示出扭曲弯曲向列相。这种行为归因于亚甲基连接的奇数二聚体的弯曲几何形状,为设计具有新颖性质的高级液晶材料提供了见解 (Henderson & Imrie,2011)。

药用化学中的四唑部分

- 四唑部分,4-甲基-2-四唑-1-基-戊酸中的核心结构,因其广泛的生物学特性而被广泛研究。它因其抗结核、抗癌、抗疟、抗糖尿病、抗真菌和抗炎活性而闻名。四唑作为羧酸基团的生物等排体,增强亲脂性、生物利用度并减少药物开发中的副作用 (Patowary、Deka 和 Bharali,2021)。

生物聚合物的改性

- 已经探索了使用 4-甲基-2-四唑-1-基-戊酸的衍生物对生物聚合物(如木聚糖)进行化学改性。这些改性导致开发出具有特定功能的新型醚和酯,展示了在药物输送和作为抗菌剂中的应用潜力 (Petzold-Welcke、Schwikal、Daus 和 Heinze,2014)。

抗病毒剂

- 研究已将四唑衍生物确定为抗病毒疗法的有希望的候选者。基于四唑的分子,包括与 4-甲基-2-四唑-1-基-戊酸相关的分子,对流感、HIV、HCV 和其他病毒显示出潜力。这突出了四唑支架在开发具有抗病毒特性的新药剂方面的多功能性 (Yogesh 和 Srivastava,2021)。

神经保护和神经系统疾病

- 已经研究了与 4-甲基-2-四唑-1-基-戊酸结构相关的化合物在神经保护和神经系统疾病治疗中的潜力。这些化合物由于其化学性质,可能为针对神经退行性和精神疾病的治疗策略的开发提供新的途径 (Ramos-Hryb 等人,2017)。

安全和危害

作用机制

Target of Action

Similar compounds have been known to interact with various proteins and enzymes, influencing their function and activity .

Mode of Action

It has been observed that compounds with similar structures form multiple hydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy .

Result of Action

Similar compounds have shown significant cytotoxic effects and have demonstrated a significant zone of inhibition at higher concentrations .

属性

IUPAC Name |

4-methyl-2-(tetrazol-1-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-5(2)3-6(7(12)13)11-4-8-9-10-11/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUJSTUQHJDMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C=NN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

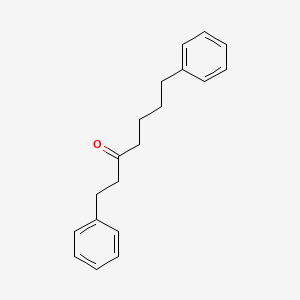

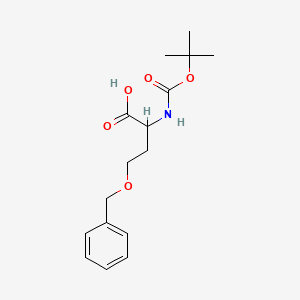

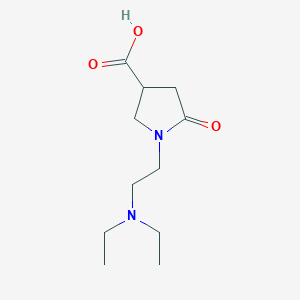

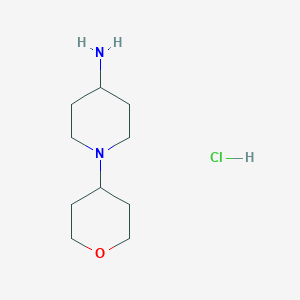

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B3162215.png)

![2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3162242.png)